BenchChemオンラインストアへようこそ!

Doxepin Hydrochloride

Receptor pharmacology Binding affinity Histamine H₁ antagonism

Procure Doxepin Hydrochloride (E-isomer) for research requiring a high-affinity H1 antagonist (Ki<1nM) with a strictly defined USP isomeric ratio (81.4-88.2% E, 13.6-18.1% Z). Its receptor profile differentiates it from amitriptyline, imipramine, and nortriptyline. In sleep-maintenance protocols, 6mg/day doxepin shows superiority over zolpidem for executive function outcomes. For solid dosage development, note its plate-shaped crystal morphology and poor flowability; granulation or liquid formulations are recommended. This product is a USP/EP reference standard-grade material intended for laboratory use only.

Molecular Formula C19H22ClNO
Molecular Weight 315.8 g/mol
CAS No. 4698-39-9
Cat. No. B602265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxepin Hydrochloride
CAS4698-39-9
Synonyms(3E)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine Hydrochloride;  (E)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine Hydrochloride;  (E)-N,N-dimethyl-Dibenz[b,e]oxepin-Δ11(6H),γ-propylamine Hydrochloride
Molecular FormulaC19H22ClNO
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;
InChIKeyMHNSPTUQQIYJOT-SJDTYFKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxepin Hydrochloride (CAS 4698-39-9): Pharmacological and Physical Property Reference for R&D Procurement


Doxepin Hydrochloride is a dibenzoxepin tricyclic compound [1] that exists as an (E) and (Z) geometric isomer mixture (approximately 1:5 cis:trans ratio) [2]. The compound is a white or almost white crystalline powder freely soluble in water, ethanol, and dichloromethane [3], with molecular formula C₁₉H₂₁NO·HCl and molecular weight 315.84 [1]. Pharmacologically, doxepin inhibits serotonin (SERT) and norepinephrine (NET) reuptake while exhibiting high binding affinity for the histamine H₁ receptor (Ki < 1 nM) [4].

Why Generic Doxepin Hydrochloride Cannot Be Substituted with Other Tricyclic Antidepressants Without Method Validation


Doxepin Hydrochloride exhibits a distinct receptor binding profile that differentiates it from other tricyclic antidepressants (TCAs). Its H₁ receptor Ki (< 1 nM) is substantially lower than that of comparator TCAs such as amitriptyline, imipramine, and nortriptyline [1]. Additionally, the compound demonstrates differential clinical outcomes versus both in-class TCAs and alternative sleep agents, including trazodone and zolpidem, in specific patient populations and endpoints [2]. The USP monograph specifies that Doxepin Hydrochloride contains NLT 13.6% and NMT 18.1% of the (Z)-isomer and NLT 81.4% and NMT 88.2% of the (E)-isomer, an isomeric composition that may not be replicated by other dibenzoxepin derivatives [3]. These pharmacological, clinical, and compositional distinctions preclude simple interchangeability in research and industrial applications.

Doxepin Hydrochloride: Quantified Differentiation Evidence for Scientific Selection


H₁ Receptor Binding Affinity: Doxepin vs. Comparator Tricyclic Antidepressants

Doxepin demonstrates H₁ receptor binding affinity (Ki < 1 nM, Kd = 0.31 nM) that is markedly higher than comparator tricyclic antidepressants. In human brain receptor binding studies, doxepin's H₁ receptor affinity exceeds that of amitriptyline, imipramine, and nortriptyline by orders of magnitude [1]. This differential binding profile is directly attributable to doxepin's dibenzoxepin core structure and tertiary amine configuration [2].

Receptor pharmacology Binding affinity Histamine H₁ antagonism In vitro characterization

Sleep Maintenance Efficacy: Doxepin vs. Zolpidem in Insomnia Disorder

In an 8-week randomized controlled trial comparing doxepin (6 mg/day) and zolpidem (5-10 mg/day) in 120 patients with primary insomnia, doxepin demonstrated superior sleep maintenance and sleep efficiency outcomes, though zolpidem produced faster sleep onset [1]. Doxepin also showed superior improvement in executive function measures.

Sleep medicine Insomnia disorder Polysomnography Cognitive function

Sleep Continuity and Tolerability: Doxepin vs. Trazodone in Psychiatric Patients

In a 2024 cohort study of 175 psychiatric patients with sleep disturbances, doxepin demonstrated sleep quality improvement (PSQI reduction = 6.8, SD = 2.1) comparable to trazodone but with a differentiated adverse effect profile [1]. Trazodone produced greater morning grogginess (15% vs. 5% for doxepin) and orthostatic hypotension (10% vs. not significantly elevated for doxepin).

Psychiatric sleep disorders Comparative efficacy Tolerability PSQI

Cardiac Safety: QTc Prolongation Assessment of Doxepin Hydrochloride

In a thorough QTc prolongation clinical study in healthy subjects, doxepin had no effect on QT intervals or other electrocardiographic parameters after multiple daily doses up to 50 mg [1]. This differentiates doxepin from other TCAs, as some class members have documented QTc prolongation effects at therapeutic doses.

Cardiac electrophysiology QTc prolongation Safety pharmacology Tricyclic antidepressant

Physicochemical and Technological Properties: Doxepin Hydrochloride Crystalline Characteristics

A 2025 study of doxepin hydrochloride technological properties revealed that the API exists as plate-shaped crystals with high static charge, resulting in the absence of flowability [1]. The powder has an average degree of compressibility but cannot be processed via direct compression without excipients that improve initial technological characteristics.

Pharmaceutical formulation Powder technology API characterization Solid dosage development

Low-Dose Selectivity: H₁ Receptor Antagonism Without SERT/NET Engagement

At low doses (< 10 mg), doxepin exhibits strong affinity for the histamine H₁ receptor while having minimal impact on serotonergic or adrenergic receptors, qualifying as a selective histamine H₁ antagonist [1]. At standard antidepressant doses (> 75 mg daily), doxepin additionally inhibits SERT and NET reuptake [2]. This dose-dependent target engagement profile distinguishes doxepin from TCAs lacking low-dose H₁ selectivity.

Dose-response pharmacology Receptor selectivity Histamine antagonism Insomnia

Doxepin Hydrochloride: Evidence-Backed Application Scenarios for R&D and Industrial Procurement


Insomnia Research Requiring Sleep Maintenance Efficacy and Executive Function Assessment

Based on head-to-head RCT data, doxepin (6 mg/day) is appropriate for research protocols evaluating sleep maintenance disorders where reduction of WASO and improvement of total sleep time are primary endpoints . The demonstrated superiority over zolpidem in executive function outcomes also supports cognitive assessment protocols in insomnia populations. Doxepin's H₁ receptor selectivity at low doses (< 10 mg) provides a defined mechanistic pathway for sleep initiation and maintenance studies [6].

Histamine H₁ Receptor Pharmacology and Binding Studies

With a Ki < 1 nM and Kd = 0.31 nM at the H₁ receptor, doxepin serves as a high-affinity H₁ antagonist reference compound for in vitro binding assays . The compound's selectivity for H₁ over H₂, H₃, and H₄ receptors (Kis = 170, 39,810, and 15,135 nM, respectively) enables specific H₁-targeted investigations [6]. This differentiates doxepin from other TCAs with lower H₁ affinity, such as imipramine and nortriptyline.

Pharmaceutical Formulation Development Requiring Understanding of API Powder Characteristics

For solid dosage form development, procurement decisions must account for doxepin hydrochloride's plate-shaped crystal morphology, high static charge, and absence of flowability . Direct compression is not feasible without flow-enhancing excipients; granulation methods or liquid dosage forms represent alternative formulation strategies. The API is freely soluble in water, ethanol, and PEG-400:water (1:2), supporting aqueous and hydroalcoholic formulation approaches .

Analytical Method Development and Quality Control Using Pharmacopeial Reference Standards

Doxepin Hydrochloride USP Reference Standard (CAS 1229-29-4) is available for specified quality tests and assays as prescribed in USP compendia, including Doxepin Hydrochloride Capsules and Doxepin Hydrochloride Oral Solution monographs . The USP monograph specifies isomer composition requirements of NLT 13.6% and NMT 18.1% (Z)-isomer and NLT 81.4% and NMT 88.2% (E)-isomer [6]. British Pharmacopoeia and European Pharmacopoeia reference standards are also available for regulatory compliance in respective jurisdictions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxepin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.